molecular formula C12H14FNO B15115919 2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide

2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B15115919
M. Wt: 207.24 g/mol
InChI Key: MBKCLZWSLBKXJB-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide is an organic compound that features a cyclopropyl group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide typically involves the reaction of cyclopropylamine with 4-fluorobenzyl chloride under basic conditions to form the intermediate, which is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-{[(4-fluorophenyl)methyl]amino}acetamide
  • (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Uniqueness

2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific combination of a cyclopropyl group and a fluorophenyl group attached to an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C12H14FNO/c13-11-5-3-10(4-6-11)8-14-12(15)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,14,15)

InChI Key

MBKCLZWSLBKXJB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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